N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide
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Overview
Description
(E)-N’-(2-hydroxy-3-methoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is a complex organic compound that features a variety of functional groups, including a hydrazide, a thioether, and a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2-hydroxy-3-methoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide typically involves multiple steps:
Formation of the hydrazide: This can be achieved by reacting an appropriate acyl chloride with hydrazine hydrate.
Thioether formation: The hydrazide can then be reacted with a thiol compound under basic conditions to form the thioether linkage.
Benzylidene formation: Finally, the benzylidene moiety can be introduced by reacting the intermediate with 2-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and hydrazide moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology
In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a ligand for metal ions.
Medicine
Industry
In industrial applications, the compound may be used in the synthesis of polymers or as a precursor for the production of other valuable chemicals.
Mechanism of Action
The mechanism by which (E)-N’-(2-hydroxy-3-methoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(2-hydroxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide
- (E)-N’-(2-hydroxy-3-methoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide
Uniqueness
The presence of the methoxy group in (E)-N’-(2-hydroxy-3-methoxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide may confer unique electronic properties, affecting its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C27H26N4O4S2 |
---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H26N4O4S2/c1-16-10-12-18(13-11-16)31-26(34)23-19-7-3-4-9-21(19)37-25(23)29-27(31)36-15-22(32)30-28-14-17-6-5-8-20(35-2)24(17)33/h5-6,8,10-14,33H,3-4,7,9,15H2,1-2H3,(H,30,32)/b28-14- |
InChI Key |
QIFGKLSTHZCHQL-MUXKCCDJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N/N=C\C4=C(C(=CC=C4)OC)O)SC5=C3CCCC5 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NN=CC4=C(C(=CC=C4)OC)O)SC5=C3CCCC5 |
Origin of Product |
United States |
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